![molecular formula C7H11F3O2 B13899941 1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)
1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol
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Overview
Description
1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol is a fluorinated organic compound with the molecular formula C6H9F3O2 It is characterized by the presence of a trifluoromethyl group and a cyclopropyl ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol typically involves the reaction of trifluoromethylated precursors with cyclopropyl-containing intermediates. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, which react with cyclopropyl alcohol derivatives under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the trifluoromethyl group can lead to the formation of non-fluorinated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler analog with similar trifluoromethyl and hydroxyl groups but lacking the cyclopropyl ring.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains additional fluorine atoms, resulting in different chemical properties and applications.
2-Trifluoromethyl-2-propanol: Another fluorinated alcohol with a different substitution pattern.
Uniqueness
1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which confer distinct chemical and physical properties.
Biological Activity
1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol, designated by the CAS number 1900710-97-5, is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structure and Composition
- Molecular Formula : C7H11F3O2
- Molecular Weight : 182.16 g/mol
- Physical State : Liquid
- Purity : Typically ≥ 95% in commercial preparations
Property | Value |
---|---|
Molecular Formula | C7H11F3O2 |
Molecular Weight | 182.16 g/mol |
Density | 1.25 g/cm³ |
Melting Point | Not available |
Boiling Point | Not available |
Flash Point | Not available |
The trifluoromethyl group in this compound is known to influence biological activity through various mechanisms:
- Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to enhance potency in inhibiting enzymes such as reverse transcriptase and serotonin uptake transporters due to their ability to form strong interactions with the target proteins .
- Receptor Modulation : The compound may act on various receptors, potentially influencing pathways related to neurotransmitter signaling and metabolic processes.
- Antimicrobial Properties : Preliminary studies suggest that similar fluorinated compounds exhibit antimicrobial activities, which may extend to this compound pending further investigation .
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of several fluorinated compounds, including derivatives of trifluoroalcohols. The results indicated that these compounds displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound was not highlighted, the trends suggest potential efficacy.
Study 2: Inhibition of Enzymatic Activity
Research into the structure-activity relationship (SAR) of trifluoromethyl compounds revealed that modifications at the cyclopropyl position could enhance inhibitory effects on key enzymes involved in metabolic pathways . This suggests that further exploration of this compound could yield valuable insights into its pharmacological applications.
Study 3: Neurotransmitter Interaction
Another avenue of research focused on the interaction of trifluoromethyl compounds with neurotransmitter receptors. These studies indicated that such compounds could modulate serotonin and dopamine receptors, potentially leading to applications in treating mood disorders .
Properties
Molecular Formula |
C7H11F3O2 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol |
InChI |
InChI=1S/C7H11F3O2/c1-5(12,7(8,9)10)6(4-11)2-3-6/h11-12H,2-4H2,1H3 |
InChI Key |
CDRMIYGRKNBWAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)CO)(C(F)(F)F)O |
Origin of Product |
United States |
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